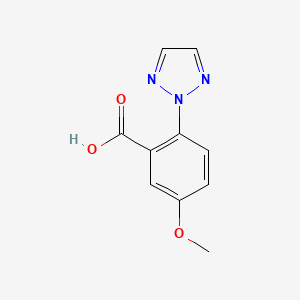
(2E)-3-(4-butoxyphenyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(4-butoxyphenyl)prop-2-enoic acid is an organic compound belonging to the class of cinnamic acids, which are phenylpropanoids This compound is characterized by a butoxy group attached to the para position of the cinnamic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (2E)-3-(4-butoxyphenyl)prop-2-enoic acid can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of 4-butoxybenzaldehyde with malonic acid in the presence of a base such as pyridine and piperidine . The reaction typically proceeds under reflux conditions, resulting in the formation of 4-butoxycinnamic acid.
Industrial Production Methods: While specific industrial production methods for 4-butoxycinnamic acid are not well-documented, the general approach involves large-scale Knoevenagel condensation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: (2E)-3-(4-butoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The double bond in the cinnamic acid structure can be reduced to form saturated derivatives.
Substitution: The butoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the butoxy group under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of saturated cinnamic acid derivatives.
Substitution: Formation of substituted cinnamic acid derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(2E)-3-(4-butoxyphenyl)prop-2-enoic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-butoxycinnamic acid involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
(2E)-3-(4-butoxyphenyl)prop-2-enoic acid can be compared with other cinnamic acid derivatives:
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
3-(4-butoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H16O3/c1-2-3-10-16-12-7-4-11(5-8-12)6-9-13(14)15/h4-9H,2-3,10H2,1H3,(H,14,15) |
Clave InChI |
AAHNIBROSVVFRO-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B8756536.png)





![Tetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B8756586.png)
